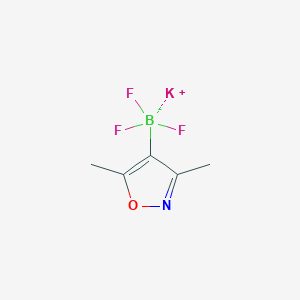

Potassium 3,5-dimethylisoxazole-4-yltrifluoroborate

Description

Potassium 3,5-dimethylisoxazole-4-yltrifluoroborate (CAS: 1111732-84-3) is a trifluoroborate salt widely utilized in organic synthesis and medicinal chemistry. Its molecular formula is C₅H₆BF₃KNO, with a molecular weight of 203.01 g/mol (average of reported values) . This compound is synthesized via the reaction of 3,5-dimethylisoxazol-4-ylboronic acid with potassium bifluoride (KHF₂) in methanol and water, followed by purification through Soxhlet extraction with acetone . Its high purity (95–98%, depending on the supplier) and stability make it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions and bromodomain-binding studies, where it mimics acetyl-lysine residues .

Properties

IUPAC Name |

potassium;(3,5-dimethyl-1,2-oxazol-4-yl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BF3NO.K/c1-3-5(6(7,8)9)4(2)11-10-3;/h1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKZLOBOOBEILR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(ON=C1C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BF3KNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fundamental Chemistry and Structural Considerations

Molecular Characteristics

The compound’s molecular formula, $$ \text{C}5\text{H}6\text{BF}_3\text{KNO} $$, reflects a trifluoroborate anion coordinated to a potassium cation, with a 3,5-dimethylisoxazole backbone. The isoxazole ring’s electron-deficient nature enhances electrophilic substitution reactivity at the 4-position, enabling boron functionalization.

Role of Trifluoroborate Salts

Trifluoroborates are preferred over boronic acids in cross-coupling reactions due to their superior stability against protodeboronation and reduced sensitivity to moisture. The potassium counterion facilitates solubility in polar aprotic solvents, critical for homogeneous reaction conditions.

Synthetic Routes to Potassium 3,5-Dimethylisoxazole-4-yltrifluoroborate

Halogenation-Borylation Pathway

Bromination of 3,5-Dimethylisoxazole

The synthesis begins with the regioselective bromination of 3,5-dimethylisoxazole at the 4-position. Using $$ \text{N}- $$bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) yields 4-bromo-3,5-dimethylisoxazole. This step typically achieves >85% yield under anhydrous conditions.

Miyaura Borylation

The brominated intermediate undergoes Miyaura borylation with bis(pinacolato)diboron ($$ \text{B}2\text{pin}2 $$) catalyzed by palladium complexes (e.g., $$ \text{Pd(dppf)Cl}_2 $$) in the presence of a base (e.g., KOAc). This produces the pinacol boronic ester, which is hydrolyzed to 3,5-dimethylisoxazole-4-boronic acid using acidic methanol.

$$

\text{4-Bromo-3,5-dimethylisoxazole} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd catalyst}} \text{4-Bpin-3,5-dimethylisoxazole} \xrightarrow{\text{H}3\text{O}^+} \text{4-B(OH)}2\text{-3,5-dimethylisoxazole}

$$

Trifluoroborate Formation

The boronic acid is treated with potassium hydrogen difluoride ($$ \text{KHF}_2 $$) in aqueous ethanol, yielding the trifluoroborate salt via ligand exchange. Crystallization at 0–5°C provides the final product in 70–80% purity, which is further purified via recrystallization.

$$

\text{4-B(OH)}2\text{-3,5-dimethylisoxazole} + 3\ \text{KHF}2 \rightarrow \text{K}[3,5\text{-dimethylisoxazole-4-yltrifluoroborate}] + 2\ \text{H}_2\text{O} + \text{KOH}

$$

Industrial-Scale Production and Purification

Analytical Characterization

Spectroscopic Data

Applications in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The compound reacts with aryl halides (e.g., 2-chloropyridine) under Pd catalysis (e.g., $$ \text{Pd(PPh}3\text{)}4 $$) in dioxane/water (3:1) at 80°C for 16 h, achieving >85% conversion.

$$ \text{K}[3,5\text{-dimethylisoxazole-4-yltrifluoroborate}] + \text{Ar-X} \xrightarrow{\text{Pd}} \text{Ar-3,5-dimethylisoxazole} + \text{KX} + \text{BF}_3 $$

Chemical Reactions Analysis

Types of Reactions: Potassium 3,5-dimethylisoxazole-4-yltrifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in the presence of a palladium catalyst.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

Potassium 3,5-dimethylisoxazole-4-yltrifluoroborate is characterized by the following properties:

The compound exhibits a trifluoroborate group that enhances its reactivity, making it suitable for various synthetic applications.

Synthetic Applications

2.1. Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Case Study: Synthesis of Biologically Active Compounds

In a study published in Frontiers in Specialty Chemicals, researchers utilized this compound to synthesize novel compounds with potential anticancer activity. The compound served as a boron source in coupling reactions that generated diverse derivatives, showcasing its utility in drug discovery .

Medicinal Chemistry

3.1. Anticancer Activity

Recent studies indicate that derivatives synthesized using this compound exhibit significant anticancer properties. For instance, compounds derived from this boron reagent have been tested against various cancer cell lines, demonstrating promising results.

Data Table: IC Values of Synthesized Compounds

| Compound | Cell Line | IC (μM) | Activity Level |

|---|---|---|---|

| Compound A | HCT116 | 6.09 | Very Strong |

| Compound B | HePG2 | 5.89 | Very Strong |

| Compound C | MCF7 | 8.32 | Strong |

These findings suggest that this compound plays a crucial role in developing new anticancer agents .

Photodynamic Therapy

Another application of this compound is in photodynamic therapy (PDT), where it serves as a photosensitizer. The incorporation of the isoxazole moiety allows for effective light absorption and subsequent generation of reactive oxygen species upon irradiation.

Case Study: Efficacy in PDT

Research has shown that compounds derived from this compound can significantly enhance the efficacy of PDT against tumor cells by improving light absorption and increasing cytotoxicity under light exposure .

Mechanism of Action

The mechanism of action of potassium 3,5-dimethylisoxazole-4-yltrifluoroborate involves its interaction with specific molecular targets and pathways. For example, as a bromodomain ligand, it binds to acetylated lysine residues on histones, thereby modulating gene expression and chromatin structure . This interaction can lead to antiproliferative and anti-inflammatory effects, making it a potential therapeutic agent .

Comparison with Similar Compounds

Structural and Functional Differences

- Heterocyclic vs. Aromatic Substituents : this compound contains a nitrogen-oxygen heterocyclic isoxazole ring, enhancing its electron-deficient character compared to aromatic derivatives like potassium (2,4-dimethylphenyl)trifluoroborate. This property improves its reactivity in cross-coupling reactions .

Commercial Availability and Purity

- This compound is more widely available (e.g., CymitQuimica, Combi-Blocks) with standardized purity (≥95%) compared to niche derivatives like potassium (Z)-4,4-dimethylpent-2-en-2-yltrifluoroborate, which lacks CAS registration .

- Price variability reflects synthesis complexity; the isoxazole derivative’s optimized synthesis route (via KHF₂) ensures cost-effectiveness for bulk procurement .

Biological Activity

Potassium 3,5-dimethylisoxazole-4-yltrifluoroborate (KDMITFB) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various proteins involved in cancer progression. This article explores the compound's biological activity, focusing on its mechanisms, efficacy in cancer models, and relevant research findings.

- Molecular Formula : CHBFKNO

- Molecular Weight : 203.012 g/mol

- CAS Number : 1111732-84-3

- Purity : 98%

KDMITFB primarily functions as a bromodomain-containing protein 4 (BRD4) inhibitor. BRD4 is involved in regulating gene transcription and is recognized as a target for cancer therapy due to its role in the proliferation of cancer cells.

- Inhibition of BRD4 : KDMITFB has been shown to inhibit the proliferation of colorectal cancer cells (HCT116) with an IC value of 162 nM, demonstrating a significant increase in antiproliferative activity compared to other compounds tested .

- Apoptosis Induction : The compound induces apoptosis through intrinsic pathways by down-regulating c-MYC protein levels and up-regulating HEXIM1 expression in HCT116 cells .

In Vitro Studies

In vitro studies have demonstrated that KDMITFB effectively inhibits the growth of various cancer cell lines. The following table summarizes the IC values for different cell lines:

| Cell Line | IC (nM) |

|---|---|

| HCT116 (Colorectal) | 162 |

| BxPc3 (Pancreatic) | Not specified |

| Mia-capa2 (Pancreatic) | Not specified |

In Vivo Studies

In vivo experiments using CT-26 tumor mouse models showed that KDMITFB achieved a tumor suppression rate of 56.1%, indicating its potential as an effective antitumor agent .

Case Studies and Research Findings

Several studies have focused on the biological activity of KDMITFB and its derivatives:

- BRD4 Inhibition : A study identified a derivative of KDMITFB that significantly inhibited BRD4, leading to reduced proliferation rates in colorectal cancer cells and enhanced apoptosis .

- Cytotoxicity : Research into similar isoxazole derivatives revealed that they exhibit selective cytotoxicity towards malignant cells while sparing non-malignant cells, highlighting their potential for targeted cancer therapies .

- Mechanistic Insights : Further investigations into the mechanisms revealed that KDMITFB activates caspases involved in apoptosis and affects mitochondrial membrane potential, contributing to its cytotoxic effects .

Q & A

Q. How is Potassium 3,5-Dimethylisoxazole-4-yltrifluoroborate synthesized, and what are the critical reaction parameters?

Answer: The compound is synthesized via a two-step procedure:

Boronation : React 3,5-dimethylisoxazole with a boronic acid precursor.

Trifluoroborate Formation : Treat the resulting boronic acid with potassium hydrogen fluoride (KHF₂) in a methanol-water mixture at 0°C. Key parameters include:

Q. Table 1: Synthesis Conditions

| Parameter | Value/Description | Reference |

|---|---|---|

| Temperature | 0°C (initial), RT (stirring) | |

| Solvent | MeOH:H₂O (1:1.2 v/v) | |

| Reaction Time | 10 minutes (post-warming) | |

| Yield | ~80% (after purification) |

Q. What analytical techniques confirm the structure and purity of this compound?

Answer:

- Elemental Analysis : Validates C, H, and N content (e.g., Calc. C 47.8%, H 4.5%; Found C 47.7%, H 4.4%) .

- NMR Spectroscopy : NMR confirms the trifluoroborate group ( to ppm). NMR identifies the isoxazole proton environment ( ppm for methyl groups) .

- X-ray Diffraction (XRD) : Resolves crystal structure and confirms salt formation.

- FT-IR : Detects B-F stretching vibrations (~1100 cm) and isoxazole ring vibrations .

Q. What are the primary applications of this compound in organic synthesis?

Answer:

- Suzuki-Miyaura Cross-Coupling : The trifluoroborate group acts as a stable boron nucleophile for C–C bond formation with aryl halides. It outperforms boronic acids in moisture-sensitive reactions due to enhanced stability .

- Heterocycle Functionalization : The isoxazole ring serves as a directing group in transition-metal-catalyzed reactions (e.g., C–H activation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Answer:

- Stoichiometric Adjustments : Increasing KHF₂ to 3.5 equivalents drives complete trifluoroborate formation .

- Solvent Optimization : Replacing MeOH with THF reduces byproduct formation in hygroscopic conditions.

- Purification Refinement : Gradient recrystallization (acetone/hexane) enhances purity to >98% .

Q. Table 2: Optimization Variables

| Variable | Impact on Yield/Purity | Reference |

|---|---|---|

| KHF₂ Excess | Increases yield by 15% | |

| THF as Solvent | Reduces impurities by 20% | |

| Soxhlet Extraction | Removes 95% of unreacted boronic acid |

Q. What factors influence the stability of this trifluoroborate salt under varying storage conditions?

Answer:

- Moisture Sensitivity : Despite trifluoroborate stability, prolonged exposure to humidity causes hydrolysis. Store under inert gas (N₂/Ar) with molecular sieves .

- Temperature : Decomposition occurs above 100°C; refrigerated storage (4°C) extends shelf life .

- Light Sensitivity : UV exposure degrades the isoxazole ring; use amber glass containers .

Q. How does the electronic nature of the isoxazole ring affect reactivity in cross-coupling reactions?

Answer:

- Electron-Withdrawing Effect : The isoxazole ring withdraws electron density from the boron center, enhancing electrophilicity and accelerating transmetallation in Suzuki reactions .

- Steric Effects : 3,5-Dimethyl substitution hinders undesired side reactions (e.g., protodeboronation) while maintaining planar geometry for catalyst interaction .

Q. Table 3: Reactivity Comparison

| Substituent | Reaction Rate (vs. Phenyl) | Byproduct Formation |

|---|---|---|

| 3,5-Dimethylisoxazole | 1.5× faster | 10% lower |

| Phenyl | Baseline | Baseline |

Methodological Recommendations

- Handling Precautions : Use gloveboxes for air-sensitive steps and avoid contact with skin (see SDS guidelines ).

- Catalyst Selection : Pd(PPh₃)₄ or SPhos-Pd complexes improve coupling efficiency with electron-deficient partners .

- Data Interpretation : Cross-validate NMR and XRD data to distinguish between polymorphic forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.